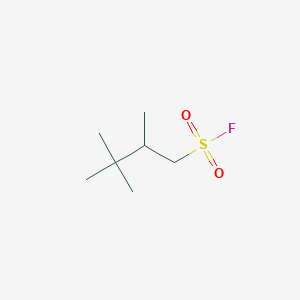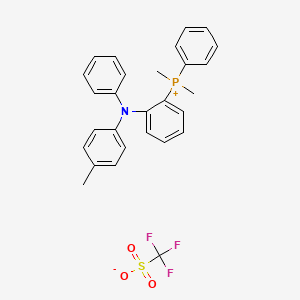
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate is a complex organophosphorus compound It is characterized by the presence of a phosphonium center bonded to a phenyl group, a dimethyl group, and a substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate typically involves the reaction of a phosphine precursor with an appropriate aryl halide under controlled conditions. One common method involves the use of Grignard reagents, which react with chlorophosphines to form the desired phosphonium compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium compound back to its phosphine precursor.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium compounds.
科学研究应用
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of phosphonium-based biological probes and their interactions with cellular components.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceuticals is ongoing.
Industry: It finds applications in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism by which dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate exerts its effects involves the interaction of the phosphonium center with various molecular targets. The positively charged phosphonium group can interact with negatively charged or polar molecules, facilitating reactions or binding events. The specific pathways and molecular targets depend on the context of its application, whether in catalysis, biological systems, or materials science.
相似化合物的比较
Similar Compounds
Similar compounds include other phosphonium salts with different substituents, such as:
- Triphenylphosphonium bromide
- Tetraphenylphosphonium chloride
- Dimethyl(phenyl)(2-(phenylamino)phenyl)phosphonium chloride
Uniqueness
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specific synthetic applications and research contexts where other phosphonium salts may not be as effective.
属性
分子式 |
C28H27F3NO3PS |
|---|---|
分子量 |
545.6 g/mol |
IUPAC 名称 |
dimethyl-[2-(N-(4-methylphenyl)anilino)phenyl]-phenylphosphanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C27H27NP.CHF3O3S/c1-22-18-20-24(21-19-22)28(23-12-6-4-7-13-23)26-16-10-11-17-27(26)29(2,3)25-14-8-5-9-15-25;2-1(3,4)8(5,6)7/h4-21H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI 键 |
LHDOPGGDGUDFEA-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[P+](C)(C)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


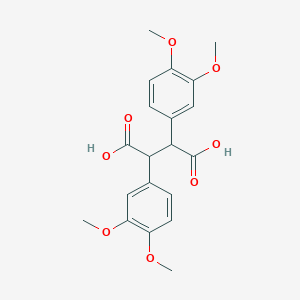
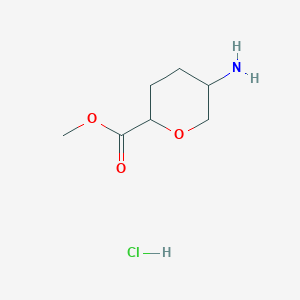


![(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B13149017.png)
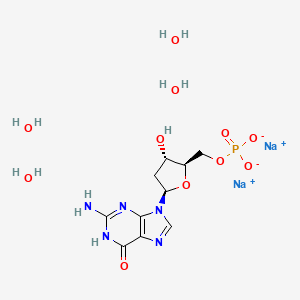
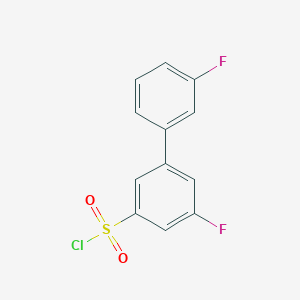
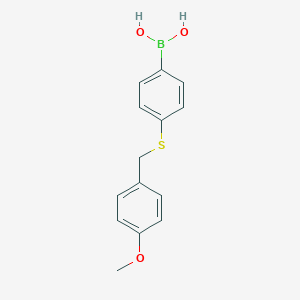
![3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13149037.png)

![1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone](/img/structure/B13149046.png)
![2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13149053.png)

